molecular formula C12H13N3O2S B13405571 5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol

5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B13405571
M. Wt: 263.32 g/mol
InChI Key: YYEAJSKQJBTAGM-UHFFFAOYSA-N
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Description

5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzo[1,3]dioxole ring, a triazole ring, and a thiol group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of benzo[1,3]dioxole derivatives with triazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups onto the benzo[1,3]dioxole or triazole rings .

Scientific Research Applications

5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzo[1,3]dioxole ring, triazole ring, and thiol group makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H13N3O2S/c1-2-15-11(13-14-12(15)18)6-8-3-4-9-10(5-8)17-7-16-9/h3-5H,2,6-7H2,1H3,(H,14,18)

InChI Key

YYEAJSKQJBTAGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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